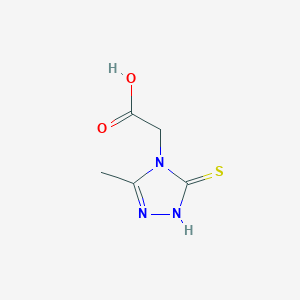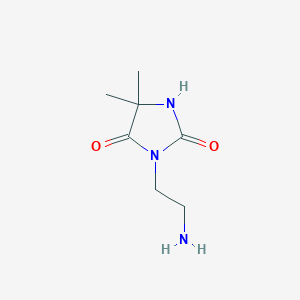![molecular formula C6H4BrN3S B1282997 6-Bromo-2-methylthiazolo[4,5-b]pyrazine CAS No. 87444-41-5](/img/structure/B1282997.png)
6-Bromo-2-methylthiazolo[4,5-b]pyrazine
説明
6-Bromo-2-methylthiazolo[4,5-b]pyrazine, or 6-Br-MTTP, is an organic compound that is part of the thiazolo[4,5-b]pyrazine family. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. 6-Br-MTTP is increasingly being studied for its potential use in various scientific applications due to its unique chemical structure and reactivity.
科学的研究の応用
Synthesis Methodologies
Solid-Phase Parallel Synthesis of Derivatives : A novel methodology for the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. This process involves a tandem reaction with isothiocyanate terminated resin and o-bromo-2-aminopyrazine, followed by further functionalization and cleavage from the resin, creating a diverse library of compounds (Abdildinova et al., 2016).
Synthesis of New Derivatives : The synthesis of new derivatives such as benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine has been demonstrated through a one-pot cyclocondensation process. This showcases the versatility of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine in creating novel compounds (Sheikhi-Mohammareh et al., 2016).
Chemical and Physical Properties
Fluorescence Properties : Research on 2,6- and 2,5-diphenylthiazolo[4,5‐b]pyrazine derivatives has revealed significant findings regarding their fluorescence properties, influenced by electron-donating substituents. These findings are crucial for designing new fluorophores (Nakagawa et al., 2015).
REDOX, Magnetic, and Structural Properties : Studies on the heterocyclic radical 1,2,5-thiadiazolo[3,4-b]-1,3,2-dithiazolo[3,4-b]pyrazin-2-yl have provided insights into its REDOX, magnetic, and structural properties. These findings contribute to a deeper understanding of the compound's physical and chemical characteristics (Barclay et al., 1998).
Biological Activities
Synthesis and Biological Activities : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has revealed their potent immunosuppressive and immunostimulatory activities, as well as significant inhibitory effects on NO generation in LPS-stimulated cells (Abdel‐Aziz et al., 2011).
Antibacterial Activity : The synthesis of benzo[4,5]isothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives and their antibacterial activity against various bacterial strains like Bacillus subtilis and Escherichia coli has been investigated, demonstrating the potential pharmaceutical applications of these compounds (Bassin et al., 2017).
将来の方向性
The Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines (MeTPy) is a promising method for the short synthesis of MeTPy-containing functional molecules . This finding could be useful for the development of new synthetic methods and the production of functional molecules .
作用機序
Mode of Action
6-Bromo-2-methylthiazolo[4,5-b]pyrazine is involved in the Knoevenagel condensation, an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes . This compound, a fused ring structure comprising pyrazine and thiazole, can be used as a nucleophile for Knoevenagel condensation .
Biochemical Pathways
Its involvement in the knoevenagel condensation suggests it may influence pathways involving olefin formation .
Result of Action
Its role in the Knoevenagel condensation suggests it may contribute to the formation of olefins .
生化学分析
Biochemical Properties
6-Bromo-2-methylthiazolo[4,5-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Knoevenagel condensation reactions with aldehydes, facilitated by weak amine bases . This interaction is crucial for the synthesis of functional molecules, such as tau probe analogs, which are used in biochemical assays . The nature of these interactions often involves the formation of olefin bonds, which are essential for the structural integrity and function of the resulting compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of compounds that are crucial for cell signaling and metabolic pathways . These effects are mediated through its interactions with specific enzymes and proteins within the cells, leading to alterations in cellular activities and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to participate in Knoevenagel condensation reactions is a key aspect of its molecular mechanism, as it facilitates the formation of essential biochemical compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular functions, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in Knoevenagel condensation reactions is particularly important, as it contributes to the synthesis of metabolites that are crucial for cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects.
特性
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQNATXHJNJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557092 | |
| Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87444-41-5 | |
| Record name | 6-Bromo-2-methylthiazolo[4,5-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87444-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)










